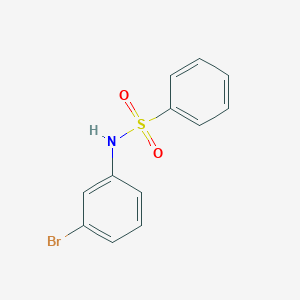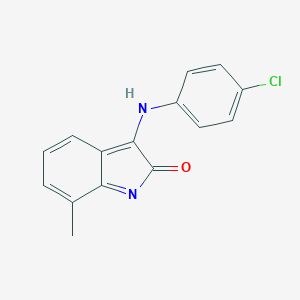
3-(4-Chloroanilino)-7-methylindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloroanilino)-7-methylindol-2-one, also known as CMAI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CMAI belongs to the class of indole derivatives and has been found to possess several pharmacological properties.
作用机制
The exact mechanism of action of 3-(4-Chloroanilino)-7-methylindol-2-one is not fully understood. However, it has been proposed that 3-(4-Chloroanilino)-7-methylindol-2-one exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
生化和生理效应
3-(4-Chloroanilino)-7-methylindol-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(4-Chloroanilino)-7-methylindol-2-one has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
3-(4-Chloroanilino)-7-methylindol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a suitable compound for pharmacological studies. 3-(4-Chloroanilino)-7-methylindol-2-one has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of 3-(4-Chloroanilino)-7-methylindol-2-one is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(4-Chloroanilino)-7-methylindol-2-one. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 3-(4-Chloroanilino)-7-methylindol-2-one and its analogs to identify more potent and selective compounds. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Chloroanilino)-7-methylindol-2-one and its potential interactions with other drugs.
合成方法
The synthesis of 3-(4-Chloroanilino)-7-methylindol-2-one involves the reaction of 4-chloroaniline and 2-acetyl-7-methylindole in the presence of a catalyst such as zinc chloride. The reaction proceeds through a nucleophilic substitution mechanism to yield 3-(4-Chloroanilino)-7-methylindol-2-one as the final product. The purity of 3-(4-Chloroanilino)-7-methylindol-2-one can be improved by recrystallization from a suitable solvent.
科学研究应用
3-(4-Chloroanilino)-7-methylindol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
属性
CAS 编号 |
116344-34-4 |
|---|---|
产品名称 |
3-(4-Chloroanilino)-7-methylindol-2-one |
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)imino-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C15H11ClN2O/c1-9-3-2-4-12-13(9)18-15(19)14(12)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,18,19) |
InChI 键 |
ZWUKEUMIJRWGMM-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 |
规范 SMILES |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



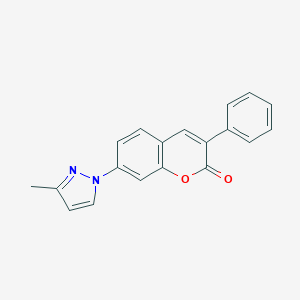
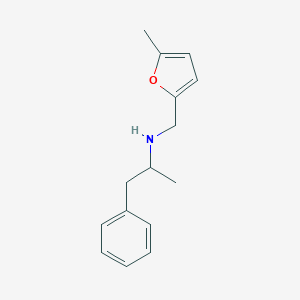
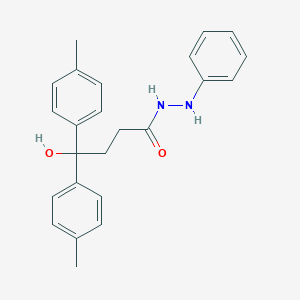
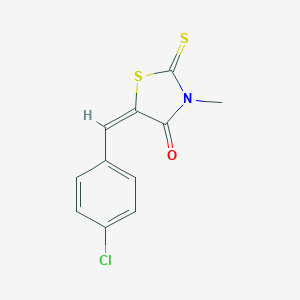

![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
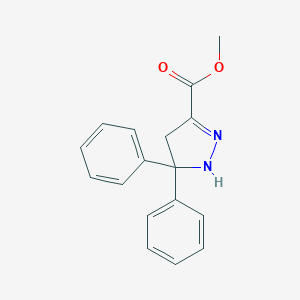
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
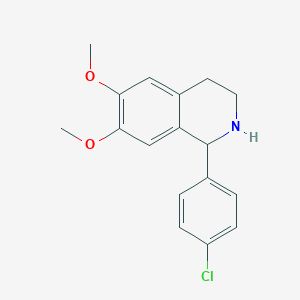
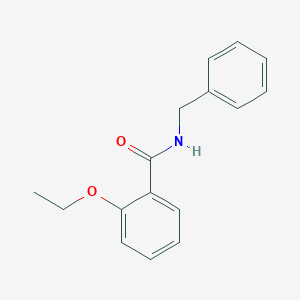
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
